1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide
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Overview
Description
1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, an azetidine ring, and a sulfonyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the azetidine ring and the attachment of the sulfonyl groupIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific solvents and catalysts .
Chemical Reactions Analysis
1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a sulfide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond
Scientific Research Applications
1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials, owing to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide include:
4-Chloro-7-(4-methylphenyl)sulfonyl-7H-pyrrolo[2,3-D]pyrimidine: This compound shares the sulfonyl group and aromatic ring but differs in its core structure.
1-Chloro-4-{[4-(4-methylphenoxy)phenyl]sulfonyl}benzene: This compound also contains a sulfonyl group and a chloro-substituted aromatic ring, making it structurally similar
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Biological Activity
1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide is a complex organic compound that has attracted attention in various scientific disciplines due to its unique structure and potential biological activities. This compound features a piperidine ring, an azetidine ring, and a sulfonyl group, making it a versatile candidate for research in medicinal chemistry, particularly in the development of new therapeutic agents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group is known to engage with various enzymes and proteins, potentially inhibiting their activity. This interaction may disrupt cellular pathways, leading to various biological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further research in infectious disease treatment.
- Anticancer Properties : Research indicates potential anticancer activity, particularly against certain cancer cell lines.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, compounds containing similar structural motifs have shown significant growth inhibition in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 | TBD | |
Similar Compound A | MCF-7 | 0.87 | |
Similar Compound B | A549 | 1.75 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been evaluated through various assays. Its structure suggests that it may inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism.
Study on Anticancer Activity
A notable study investigated the effects of structurally related sulfonamide compounds on breast cancer cells. The results indicated that these compounds could induce apoptosis in MCF-7 cells through caspase activation pathways. The study highlighted the importance of the sulfonyl group in enhancing the anticancer activity of these compounds.
"The incorporation of sulfonamide moieties significantly increased the cytotoxicity against breast cancer cell lines."
Study on Antimicrobial Properties
Another study focused on evaluating the antimicrobial efficacy of related compounds against various bacterial strains. Results showed promising activity, suggesting that modifications to the sulfonamide group could enhance antimicrobial potency.
"Compounds with sulfonyl groups exhibited superior antimicrobial properties compared to their non-sulfonated counterparts."
Properties
IUPAC Name |
1-[1-(3-chloro-4-methylphenyl)sulfonylazetidin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3S/c1-11-2-3-14(8-15(11)17)24(22,23)20-9-13(10-20)19-6-4-12(5-7-19)16(18)21/h2-3,8,12-13H,4-7,9-10H2,1H3,(H2,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAFYNBVWRSUPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3CCC(CC3)C(=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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